4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide

Description

Historical Context of Trifluoromethylated Pyrazoles in Chemical Research

The development of trifluoromethylated pyrazoles in medicinal chemistry traces back to the early 21st century, driven by their enhanced pharmacological profiles. These compounds gained prominence due to their ability to modulate lipophilicity, metabolic stability, and bioavailability. Early studies highlighted their efficacy as antiparasitic agents, particularly against Trypanosoma cruzi and Leishmania amazonensis, where trifluoromethyl groups improved membrane permeability and specificity. Subsequent research expanded their applications to antifungal and anticancer therapies, leveraging their electron-withdrawing effects to disrupt cellular pathways.

A pivotal breakthrough occurred with the synthesis of trifluoromethylated pyrazole hybrids, such as thiosemicarbazones and thiadiazoles, which demonstrated superior activity against protozoal pathogens compared to non-fluorinated analogs. This progress underscored the strategic role of fluorine in optimizing drug-target interactions, a principle later applied to carbohydrazide-functionalized derivatives like 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide.

Significance of Carbohydrazide-Functionalized Pyrazoles

Carbohydrazide-functionalized pyrazoles are distinguished by their dual reactive sites: the carbohydrazide (-CONHNH₂) group and the pyrazole nucleus. This combination enables:

- Diverse Heterocycle Formation : The hydrazide moiety facilitates cyclization reactions, yielding oxadiazoles, triazoles, and other bioactive scaffolds.

- Enhanced Biological Interactions : The carbohydrazide group participates in hydrogen bonding with biological macromolecules, critical for antimicrobial and anticancer activities.

- Synthetic Versatility : As a building block, it allows modular derivatization, enabling structure-activity relationship (SAR) studies.

Recent applications include designing antifungal agents with trifluoromethyl pyrazole pharmacophores, where carbohydrazide derivatives disrupt fungal cell membranes effectively.

Chemical Classification and Nomenclature

IUPAC Name : 4-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide

Molecular Formula : C₆H₆ClF₃N₄O

Molecular Weight : 243.59 g/mol

This compound belongs to the pyrazole carbohydrazide family, classified under:

- Heterocyclic Hydrazides : Substituted pyrazoles with hydrazide functional groups.

- Fluorinated Pharmaceuticals : Trifluoromethyl derivatives optimized for enhanced bioactivity.

Molecular Structure and Key Structural Features

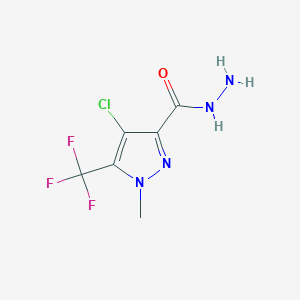

The molecule comprises a pyrazole ring with four substituents (Figure 1):

- 1-Methyl Group : Enhances steric bulk and solubility.

- 4-Chloro Substituent : Introduces electrophilic character, facilitating nucleophilic substitutions.

- 5-Trifluoromethyl Group : Increases lipophilicity and electronic withdrawal, critical for membrane permeability and metabolic stability.

- 3-Carbohydrazide Moiety : Enables hydrogen bonding and cyclization reactions.

Table 1: Structural and Functional Properties

Isomerism in Trifluoromethylated Pyrazole Carbohydrazides

While the parent compound exhibits no geometric isomerism due to fixed substituent positions, potential tautomerism arises from the hydrazide group:

- Hydrazone vs. Carbonyl Tautomer : The carbohydrazide group may exist in equilibrium between hydrazone (RCONHNH₂) and carbonyl (RCONH-NH₂) forms, depending on pH and solvent.

- Steric Effects : The trifluoromethyl and methyl groups prevent rotational isomerism, ensuring a planar pyrazole ring.

Table 2: Potential Tautomerism in Carbohydrazide Derivatives

| Tautomer Form | Stability Factors | Biological Relevance |

|---|---|---|

| Hydrazone (RCONHNH₂) | Solvent polarity, pH | Reactivity in cyclization |

| Carbonyl (RCONH-NH₂) | Hydrogen bonding capacity | Protonation in acidic media |

Properties

IUPAC Name |

4-chloro-1-methyl-5-(trifluoromethyl)pyrazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3N4O/c1-14-4(6(8,9)10)2(7)3(13-14)5(15)12-11/h11H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQCURNANYHQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)NN)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide typically involves the reaction of 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted pyrazole derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide has been investigated for its potential as a pharmaceutical agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

-

Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit antimicrobial properties. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 - Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators.

Agrochemical Applications

The unique properties of pyrazole derivatives make them valuable in the development of agrochemicals, particularly as herbicides and fungicides. The trifluoromethyl group is known to enhance the biological activity of pesticides.

- Case Study : Research has demonstrated that similar pyrazole compounds exhibit herbicidal activity against various weed species, suggesting that 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide could be effective in agricultural applications.

Material Sciences

Due to its chemical stability and unique properties, this compound can be utilized in the synthesis of advanced materials. Its potential applications include:

- Polymer Chemistry : As a building block for the synthesis of polymers with enhanced thermal and chemical resistance.

- Nanotechnology : Investigated for use in creating functionalized nanoparticles that can be used in drug delivery systems or as catalysts in chemical reactions.

Antimicrobial Efficacy Study

A study conducted on the antimicrobial properties of various pyrazole derivatives, including 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide, revealed significant activity against Gram-positive bacteria. The study highlighted the importance of substituents like trifluoromethyl in enhancing biological activity.

Synthesis and Characterization

Research into the synthesis pathways for this compound has demonstrated effective methods for introducing functional groups while maintaining yield and purity. Characterization techniques such as NMR and mass spectrometry have confirmed the structure and purity of synthesized compounds.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the Mcl-1 protein, which is involved in cell survival and apoptosis . Additionally, the compound can be metabolized into picolinic acid and other analogs, which contribute to its cytotoxic activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares substituent variations in pyrazole-carbohydrazide derivatives:

Key Observations :

- Halogen Effects : The chloro substituent (as in the target compound) offers moderate electronic withdrawal compared to bromine, which increases steric bulk and polarizability .

- Trifluoromethyl Positioning : The -CF₃ group at C5 (vs. C3 in other analogs) may influence tautomerism and hydrogen-bonding capacity .

- Carbohydrazide vs. Carboxylic Acid : The carbohydrazide group enhances nucleophilicity compared to carboxylic acid derivatives (e.g., 3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid), enabling coordination with metal ions .

Spectroscopic and Structural Insights

- ¹⁹F NMR Sensitivity : The trifluoromethyl group exhibits distinct ¹⁹F NMR chemical shifts depending on its electronic environment. For example, 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide (BTFMA) shows a broad chemical shift range (-62 to -67 ppm) due to solvent polarity effects . This sensitivity is critical for tracking conformational changes in bioactive derivatives.

- X-ray Crystallography : Pyrazole derivatives like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have confirmed planar pyrazole rings and hydrogen-bonded networks, suggesting similar structural stability for the target compound .

Biological Activity

4-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a pyrazole ring with a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The presence of chlorine and hydrazide functionalities contributes to its reactivity and biological activity.

The biological activity of 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.

- Cellular Pathways : It modulates signaling pathways associated with cell proliferation and apoptosis, making it a candidate for anticancer drug development.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide | A549 | 26.00 | |

| 4-Chloro derivative | MCF7 | 0.01 | |

| Hydrazide derivatives | Hep-2 | 3.25 |

These findings suggest that the compound could be developed into an effective anticancer agent.

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Studies indicate that it inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:

This selectivity for COX-2 over COX-1 suggests a potentially lower risk of gastrointestinal side effects compared to traditional NSAIDs.

Antimicrobial Activity

Preliminary studies have indicated that the compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Case Studies

Several research studies have focused on the biological activities of pyrazole derivatives, including our compound of interest:

- Anticancer Screening : A study evaluated various pyrazole derivatives against MCF7 and NCI-H460 cell lines, revealing significant growth inhibition with IC50 values as low as 0.01 µM for some derivatives .

- Anti-inflammatory Effects : Another investigation reported that specific derivatives exhibited potent inhibition of COX enzymes, suggesting their potential use in treating inflammatory diseases .

- Synergistic Effects : Research has indicated that combining this compound with other therapeutic agents may enhance its efficacy against resistant cancer strains .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carbohydrazide?

Answer:

Synthesis optimization requires multi-step protocols, starting with pyrazole intermediates functionalized with trifluoromethyl and chloro groups. Critical parameters include:

- Temperature control : Excessive heat may degrade sensitive functional groups like the trifluoromethyl moiety .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for cyclization and hydrazide formation .

- Catalyst use : Acidic or basic catalysts (e.g., acetic acid) improve yields in hydrazide coupling steps .

Chromatography (e.g., silica gel) is typically employed for purification to isolate the target compound from byproducts .

Basic: How is the purity and structural integrity of this compound verified after synthesis?

Answer:

Routine analytical methods include:

- NMR spectroscopy : - and -NMR confirm substituent positions (e.g., methyl at N1, trifluoromethyl at C5) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 270.03 for CHClFNO) .

- Elemental analysis : Ensures stoichiometric ratios of C, H, N, and Cl .

Advanced: What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL is the gold standard:

- Data collection : Use high-resolution (<1.0 Å) data to resolve trifluoromethyl disorder .

- Refinement : Apply anisotropic displacement parameters for heavy atoms (Cl, F) and constrain C-F bond distances to 1.32–1.35 Å .

- Validation : Check for voids and hydrogen-bonding networks using PLATON or Olex2 .

Advanced: How can computational modeling predict the biological interactions of this compound?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or enzymes). The hydrazide group often interacts with catalytic residues via hydrogen bonding .

- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity at C3 and N2 positions .

- ADMET profiling : SwissADME predicts pharmacokinetics, highlighting potential metabolic instability due to the hydrazide moiety .

Advanced: How should researchers address contradictory data in reaction yields reported across studies?

Answer:

Contradictions often arise from:

- Substrate ratios : Excess hydrazine (1.5–2.0 eq.) improves yields but may form undesired byproducts .

- Ambient conditions : Moisture-sensitive steps (e.g., trifluoromethylation) require inert atmospheres; discrepancies may stem from incomplete exclusion of air .

- Scale effects : Pilot-scale syntheses (≥10 g) often report lower yields due to heat transfer inefficiencies .

Resolution : Replicate reactions under standardized conditions (e.g., anhydrous DMF, 0°C to RT gradient) and validate via HPLC .

Basic: What spectroscopic techniques differentiate this compound from its bromo-substituted analog (4-bromo variant)?

Answer:

- IR spectroscopy : The C-Cl stretch (~550 cm) vs. C-Br (~650 cm) .

- -NMR : Trifluoromethyl groups show distinct splitting patterns depending on neighboring substituents .

- XPS : Chlorine (Cl 2p ~200 eV) and bromine (Br 3d ~70 eV) exhibit non-overlapping binding energies .

Advanced: What in vitro assays are suitable for evaluating its potential as a bioactive agent?

Answer:

- Antimicrobial activity : Broth microdilution (MIC assays) against S. aureus and E. coli .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant proteins .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC values .

Advanced: How does this compound compare to structurally similar pyrazole-carbohydrazides in terms of stability?

Answer:

Comparative stability studies reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.